N-[1-(3-chloropyridin-2-yl)oxy-2-methylbutan-2-yl]oxane-3-carboxamide
Description
N-[1-(3-chloropyridin-2-yl)oxy-2-methylbutan-2-yl]oxane-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a chloropyridinyl group, an oxane ring, and a carboxamide functional group, making it a versatile molecule for chemical reactions and applications.
Properties
IUPAC Name |
N-[1-(3-chloropyridin-2-yl)oxy-2-methylbutan-2-yl]oxane-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O3/c1-3-16(2,11-22-15-13(17)7-4-8-18-15)19-14(20)12-6-5-9-21-10-12/h4,7-8,12H,3,5-6,9-11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWRPZVCSAIZHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(COC1=C(C=CC=N1)Cl)NC(=O)C2CCCOC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-chloropyridin-2-yl)oxy-2-methylbutan-2-yl]oxane-3-carboxamide typically involves multiple steps, starting with the preparation of the chloropyridinyl intermediate. This intermediate is then reacted with an appropriate oxane derivative under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-chloropyridin-2-yl)oxy-2-methylbutan-2-yl]oxane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the oxane ring or the carboxamide group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, copper complexes
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-[1-(3-chloropyridin-2-yl)oxy-2-methylbutan-2-yl]oxane-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-(3-chloropyridin-2-yl)oxy-2-methylbutan-2-yl]oxane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chloropyridinyl derivatives and oxane-containing molecules, such as:
- N-[1-(3-chloropyridin-2-yl)oxy-2-methylbutan-2-yl]oxane-3-carboxylate
- N-[1-(3-chloropyridin-2-yl)oxy-2-methylbutan-2-yl]oxane-3-sulfonamide
Uniqueness
What sets N-[1-(3-chloropyridin-2-yl)oxy-2-methylbutan-2-yl]oxane-3-carboxamide apart is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
